molecular formula C10H19NO B3177065 (R)-3-Cyclohexylmorpholine CAS No. 1269969-36-9

(R)-3-Cyclohexylmorpholine

Cat. No. B3177065
CAS RN: 1269969-36-9
M. Wt: 169.26 g/mol
InChI Key: WXMKKAIUIVUTTQ-JTQLQIEISA-N
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Description

(R)-3-Cyclohexylmorpholine, also known as (R)-3-CHM, is a cyclic secondary amine with a molecular formula of C7H15NO. It is a structural isomer of the commonly used cyclic tertiary amine, (S)-3-cyclohexylmorpholine, and exists in two enantiomeric forms, (R)-3-CHM and (S)-3-CHM. In recent years, (R)-3-CHM has become an important research tool in the field of organic and medicinal chemistry due to its wide range of applications in synthesis and its unique biochemical and physiological effects.

Scientific Research Applications

(R)-3-CHM has been widely used in the field of organic and medicinal chemistry as a research tool due to its wide range of applications in synthesis and its unique biochemical and physiological effects. It has been used as a reagent in the synthesis of a variety of compounds, including chiral amines, polymersization catalysts, and enantiomerically pure compounds. In addition, (R)-3-CHM has been used as a chiral ligand in asymmetric catalysis, as a chiral building block in the synthesis of pharmaceuticals, and as a chiral selector in chiral chromatography.

Mechanism of Action

The mechanism of action of (R)-3-CHM is not yet fully understood, but it is believed to involve the binding of the molecule to various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It has been shown to interact with a number of enzymes, including serine proteases, peptidases, and cytochrome P450 enzymes, as well as with a variety of receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the opioid μ-receptor.
Biochemical and Physiological Effects
(R)-3-CHM has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant-like effects in animal models and has been shown to reduce anxiety and improve cognitive performance in humans. It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce blood pressure and improve blood flow. In addition, (R)-3-CHM has been shown to have anticonvulsant and neuroprotective effects, as well as to reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

(R)-3-CHM has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of (R)-3-CHM is its low toxicity, which makes it a safe and effective reagent for use in a variety of laboratory experiments. Additionally, (R)-3-CHM has a low cost and is relatively easy to synthesize. However, (R)-3-CHM has a relatively low solubility in water, which can make it difficult to use in some laboratory experiments. In addition, (R)-3-CHM is not as stable as some other reagents, which can limit its use in certain experiments.

Future Directions

(R)-3-CHM has a wide range of applications in organic and medicinal chemistry and has been demonstrated to have a variety of biochemical and physiological effects. However, there is still much to be learned about the molecule, and there are a number of potential future directions for research. These include further investigation into the mechanism of action of (R)-3-CHM, the development of new methods for the synthesis of (R)-3-CHM, and the exploration of new potential applications for (R)-3-CHM, such as in drug delivery, cancer therapy, and tissue engineering. Additionally, further research into the biochemical and physiological effects of (R)-3-CHM could lead to the development of new treatments for a variety of diseases and conditions.

properties

IUPAC Name

(3R)-3-cyclohexylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMKKAIUIVUTTQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856271
Record name (3R)-3-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269969-36-9
Record name (3R)-3-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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